N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide is a complex organic compound that features a variety of functional groups, including a nitro group, a chloro group, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group through a Heck reaction. The nitro and chloro groups can be introduced via nitration and chlorination reactions, respectively. The final step often involves the formation of the piperidine-3-carboxamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
- **this compound
Properties
Molecular Formula |
C24H22ClFN4O6S |
---|---|
Molecular Weight |
549.0 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[[5-[(E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H22ClFN4O6S/c1-15-23(22(36-28-15)11-8-16-5-2-3-7-20(16)26)37(34,35)29-12-4-6-17(14-29)24(31)27-18-9-10-19(25)21(13-18)30(32)33/h2-3,5,7-11,13,17H,4,6,12,14H2,1H3,(H,27,31)/b11-8+ |
InChI Key |
OCWDSBOCVLNRDL-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C=C/C4=CC=CC=C4F |
Canonical SMILES |
CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=CC4=CC=CC=C4F |
Origin of Product |
United States |
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